molecular formula C17H19N3O2 B14155763 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one CAS No. 896592-53-3

2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one

Cat. No.: B14155763
CAS No.: 896592-53-3
M. Wt: 297.35 g/mol
InChI Key: MPFHRVMIBWXYQB-UHFFFAOYSA-N
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Description

2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is a quinoline derivative known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP4).

Preparation Methods

The synthesis of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves constructing a heterocyclic ring system. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one undergoes various chemical reactions, including:

Scientific Research Applications

2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one involves inhibiting the activity of DPP4. By binding to the active site of DPP4, the compound prevents the degradation of incretin hormones GLP-1 and GIP. This leads to increased intracellular cAMP concentrations in β-cells, resulting in an accelerated and augmented insulin response to absorbed glucose .

Comparison with Similar Compounds

2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one is unique due to its specific inhibitory effects on DPP4 and its potential applications in diabetes treatment. Similar compounds include:

Properties

CAS No.

896592-53-3

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

14-butyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one

InChI

InChI=1S/C17H19N3O2/c1-2-3-8-20-10-18-14-12-9-11-6-4-5-7-13(11)19-16(12)22-15(14)17(20)21/h9-10H,2-8H2,1H3

InChI Key

MPFHRVMIBWXYQB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3

solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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